N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide
Overview
Description
N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method typically includes the following steps :
Cross-coupling: Pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition: Propargylamine is added to the obtained acetylenes to provide the related N-propargylenaminones.
Cyclization: Intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), forms the desired pyrrolopyrazine compound.
Chemical Reactions Analysis
N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it useful in the development of new antibiotics and antiviral drugs.
Medicine: Its antitumor and kinase inhibitory properties are being explored for cancer treatment and other therapeutic applications.
Industry: The compound is used in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit specific enzymes and proteins, such as kinases, which play crucial roles in cell signaling and regulation. By inhibiting these targets, the compound can disrupt cellular processes, leading to its antimicrobial, antiviral, and antitumor effects .
Comparison with Similar Compounds
N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrolo[1,2-a]pyrazine derivatives with different substituents: Variations in substituents can lead to differences in biological activities, such as enhanced antibacterial, antifungal, or antiviral properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-8-3-4-9(10(14)11-2)13(8)6-5-12-7/h3-4,7,12H,5-6H2,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGMQSSJKXOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601161053 | |
Record name | 1,2,3,4-Tetrahydro-N,1-dimethylpyrrolo[1,2-a]pyrazine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-07-1 | |
Record name | 1,2,3,4-Tetrahydro-N,1-dimethylpyrrolo[1,2-a]pyrazine-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-N,1-dimethylpyrrolo[1,2-a]pyrazine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601161053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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